4-{(E)-[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
Description
The compound 4-{(E)-[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a Schiff base derivative featuring a phenol moiety linked via an E-configured imine group to a 1,2,4-triazole ring substituted with an ethyl group at position 3 and a sulfanyl (-SH) group at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-ethyl-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-10-13-14-11(17)15(10)12-7-8-3-5-9(16)6-4-8/h3-7,16H,2H2,1H3,(H,14,17)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALMTGAZUIMOKI-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol or disulfide compound.
Formation of the Imino Group: The imino group is formed by reacting the triazole-sulfanyl intermediate with an aldehyde or ketone under acidic or basic conditions.
Attachment of the Phenol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfon
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on the Triazole Ring
Alkyl Substituents
- Ethyl vs. Methyl: The compound in , 4-[(E)-(3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile, replaces the ethyl group with a methyl group.
- Propyl vs. Ethyl : and describe a triazole with a propyl group , which increases lipophilicity and may enhance binding to hydrophobic targets. However, steric hindrance could reduce reactivity .
Aromatic and Halogen Substituents
- Chlorophenyl and Fluorophenyl: Compounds such as 4-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol () and 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol () feature halogenated aryl groups.
Modifications on the Phenol Moiety
- Methoxy vs. Hydroxy Groups: The dimethoxy-substituted phenol in reduces hydrogen-bonding capacity compared to the target compound’s hydroxyl group, likely decreasing solubility in polar solvents .
- Nitro and Chloro Derivatives: highlights 4-chloro-2-(((3-(dec-9-en-1-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, where electron-withdrawing chloro groups may alter redox properties and biological activity .
Reactivity Trends
- Metal Complexation : demonstrates that triazole-thiol Schiff bases form stable complexes with Ag(I), Ni(II), and Pd(II). The target compound’s sulfanyl group may similarly coordinate metals, enabling applications in catalysis or bioimaging .
- Electrophilicity : Quantum chemical calculations in (e.g., HOMO-LUMO gaps) for related triazoles suggest moderate electrophilicity, favoring nucleophilic attacks at the imine carbon .
Antifungal and Antiproliferative Activity
- Toxicity Profile: classifies 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol as low toxicity (Class IV), indicating a favorable safety profile for structural analogs .
- Anticancer Potential: Compounds in and exhibit anti-proliferative activity against MCF-7 cancer cells via apoptosis induction. The ethyl and sulfanyl groups in the target compound may similarly modulate tubulin inhibition or ROS generation .
Antioxidant Properties
Schiff base-triazole hybrids in show DPPH radical scavenging activity, suggesting that the target compound’s phenolic -OH and sulfanyl groups could synergistically enhance antioxidant capacity .
Crystallographic and Computational Data
Molecular Geometry
- Hydrogen Bonding: and reveal intramolecular C-H···S and N-H···S interactions stabilizing the triazole-phenol framework. The target compound likely forms similar S(6) ring motifs .
- Crystal Packing : Analogous structures in exhibit layered arrangements via intermolecular hydrogen bonds, which could influence solubility and melting points .
Electronic Properties
Table 1: Structural Comparison of Key Analogs
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